Cas no 1355247-99-2 (tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate)

Tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its key structural features include a piperazine core with a tert-butoxycarbonyl (Boc) protecting group, enhancing stability and facilitating selective deprotection during multi-step syntheses. The 5-bromo-2-fluorobenzyl moiety offers a reactive handle for further functionalization via cross-coupling or nucleophilic substitution reactions. This compound is valued for its high purity, consistent reactivity, and utility in constructing complex heterocyclic frameworks. Its well-defined synthetic pathway and compatibility with diverse reaction conditions make it a reliable choice for medicinal chemistry applications, including the development of bioactive molecules.
tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate structure
1355247-99-2 structure
商品名:tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate
CAS番号:1355247-99-2
MF:C16H22N2O2FBr
メガワット:373.26
MDL:MFCD21333094
CID:4456800
PubChem ID:70699689

tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate
    • 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene;
    • 4-BroMo-2-(4-BOC-piperazinoMethyl)-1-fluorobenzene
    • tert-butyl 4-(5-broMo-2-fluorobenzyl)piperazine-1-carboxylate
    • 1-Piperazinecarboxylic acid, 4-[(5-bromo-2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester
    • MFCD21333094
    • EN300-7370660
    • DTXSID70742804
    • AKOS025286446
    • BS-25299
    • tert-butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate
    • 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene
    • N10197
    • CS-0212088
    • 1355247-99-2
    • tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate
    • MDL: MFCD21333094
    • インチ: InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-10-13(17)4-5-14(12)18/h4-5,10H,6-9,11H2,1-3H3
    • InChIKey: QCNUIUCTFIJPDH-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 372.08500
  • どういたいしつりょう: 372.08487Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 381
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • PSA: 32.78000
  • LogP: 3.51670

tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7370660-0.05g
tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate
1355247-99-2 95.0%
0.05g
$143.0 2025-03-11
Enamine
EN300-7370660-0.1g
tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate
1355247-99-2 95.0%
0.1g
$150.0 2025-03-11
eNovation Chemicals LLC
D625769-1g
tert-butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate
1355247-99-2 97%
1g
$410 2025-02-26
Enamine
EN300-7370660-2.5g
tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate
1355247-99-2 95.0%
2.5g
$332.0 2025-03-11
Enamine
EN300-7370660-1.0g
tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate
1355247-99-2 95.0%
1.0g
$169.0 2025-03-11
Enamine
EN300-7370660-5.0g
tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate
1355247-99-2 95.0%
5.0g
$493.0 2025-03-11
Enamine
EN300-7370660-10.0g
tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate
1355247-99-2 95.0%
10.0g
$733.0 2025-03-11
A2B Chem LLC
AD54098-1g
4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene
1355247-99-2 98%
1g
$187.00 2024-04-20
1PlusChem
1P007LUA-1g
4-BROMO-2-(4-BOC-PIPERAZINOMETHYL)-1-FLUOROBENZENE
1355247-99-2 98%
1g
$242.00 2025-02-22
eNovation Chemicals LLC
D625769-10g
tert-butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate
1355247-99-2 97%
10g
$2160 2025-02-26

tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate 関連文献

tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylateに関する追加情報

Professional Introduction to Tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate (CAS No. 1355247-99-2)

Tert-Butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate, with the CAS number 1355247-99-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a tert-butyl group and a fluorobenzyl moiety, contribute to its distinctive chemical properties and make it a valuable candidate for further investigation.

The tert-butyl group attached to the piperazine ring enhances the lipophilicity of the molecule, which can be crucial for its absorption and distribution within biological systems. This feature is particularly relevant in drug design, where optimizing pharmacokinetic profiles is essential for achieving desired therapeutic effects. Additionally, the 4-(5-bromo-2-fluorobenzyl) substituent introduces halogen atoms into the structure, which are known to influence metabolic stability and binding affinity to biological targets.

In recent years, there has been growing interest in developing novel piperazine-based compounds for their potential applications in treating various neurological and psychiatric disorders. Piperazine derivatives have shown promise in modulating neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine. The specific arrangement of atoms in Tert-butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate suggests that it may interact with these systems in unique ways, making it a compelling subject for further research.

One of the most exciting areas of research involving this compound is its potential as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. The structural framework of Tert-butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate provides a versatile platform for chemical modifications, allowing researchers to explore modifications that could enhance its pharmacological properties. For instance, further functionalization of the fluorobenzyl group could lead to derivatives with improved selectivity or reduced side effects.

The role of halogen atoms in drug design cannot be overstated. The presence of bromine and fluorine in this molecule not only affects its metabolic stability but also influences its interactions with biological targets. Halogenated aromatic compounds are known to exhibit enhanced binding affinity to enzymes and receptors, which can be leveraged to develop more effective drugs. Recent studies have demonstrated that incorporating halogens into piperazine derivatives can lead to compounds with improved efficacy and reduced toxicity.

The pharmaceutical industry has increasingly focused on developing treatments for neurological disorders such as depression, anxiety, and schizophrenia. Piperazine derivatives have been investigated for their potential to modulate neurotransmitter activity, making them attractive candidates for these conditions. The unique structural features of Tert-butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate, including its lipophilic nature and halogenated aromatic ring, position it as a promising candidate for further exploration in this field.

In addition to its potential applications in central nervous system disorders, this compound may also have relevance in other therapeutic areas. For example, piperazine derivatives have been explored for their antimicrobial properties. The structural motifs present in Tert-butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate could potentially interfere with bacterial cell wall synthesis or other vital metabolic pathways, offering a new avenue for developing antibiotics.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the desired functional groups efficiently. These synthetic strategies not only highlight the complexity of working with such molecules but also underscore the importance of innovative approaches in drug development.

The biological activity of Tert-butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate is likely influenced by its ability to interact with various biological targets. Computational modeling and molecular docking studies have become indispensable tools in predicting how such compounds might behave within biological systems. These studies can provide valuable insights into potential drug-receptor interactions, helping researchers design molecules with enhanced efficacy and selectivity.

The safety profile of any pharmaceutical candidate is paramount before it can be considered for clinical use. Preliminary toxicology studies on related compounds suggest that careful consideration must be given to potential side effects when developing new piperazine derivatives. Further research is needed to fully understand the toxicological implications of Tert-butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate, including its metabolism and excretion pathways.

The development of new drugs is a complex process that involves extensive research across multiple disciplines. From initial discovery to clinical trials, each step requires meticulous planning and execution. The case of Tert-butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate exemplifies how interdisciplinary collaboration can lead to significant advancements in pharmaceutical science.

In conclusion, Tert-butyl 4-(5-bromo-2-fluorobenzyl)piperazine-1-carboxylate (CAS No. 1355247-99-2) represents a promising compound with diverse potential applications in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into treating neurological disorders and other conditions. As research continues to uncover new insights into its biological activity and synthetic possibilities, this compound holds significant promise for contributing to future medical breakthroughs.

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